molecular formula C10H10O3 B119457 3-Benzoylpropionic acid CAS No. 2051-95-8

3-Benzoylpropionic acid

Cat. No. B119457
CAS RN: 2051-95-8
M. Wt: 178.18 g/mol
InChI Key: KMQLIDDEQAJAGJ-UHFFFAOYSA-N
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Description

3-Benzoylpropionic acid, also known as 4-Oxo-4-phenylbutanoic acid, is a carboxylate compound . It has a molecular formula of C10H10O3 and an average mass of 178.185 Da . It can be used as a fungicide and an oligonucleotide synthesis reagent .


Molecular Structure Analysis

The molecular structure of 3-Benzoylpropionic acid consists of a benzene ring conjugated to a propanoic acid . The molecule contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The structure was refined to R =0·10 for 637 observed reflections .


Chemical Reactions Analysis

The main product of the oxidation of 3-Benzoylpropionic acid is the corresponding carboxylic acid . The rate of oxidation decreases with the addition of benzamide, one of the products of the reaction .


Physical And Chemical Properties Analysis

3-Benzoylpropionic acid has a density of 1.2±0.1 g/cm3, a boiling point of 359.7±25.0 °C at 760 mmHg, and a flash point of 185.6±19.7 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its molar refractivity is 47.1±0.3 cm3, and it has a polar surface area of 54 Å2 .

Scientific Research Applications

Antirheumatic Agents

  • 3-Benzoylpropionic Acid Derivatives : Research by Kameo et al. (1988) and Kawashima et al. (1992) found that 3-benzoylpropionic acid derivatives exhibit activity in suppressing adjuvant arthritis. These studies emphasized the importance of the structural features and electronic effects of substituents on the benzene ring for their biological activity (Kameo et al., 1988); (Kawashima et al., 1992).

Hypolipidemic Agents

  • Hypocholesterolemic Activities : Kameo et al. (1989) discovered that certain 2-acetylthio-3-benzoylpropionic acid derivatives show strong hypocholesterolemic activities, particularly in cholesterol-fed rats (Kameo et al., 1989).

In Silico Studies

  • Evaluation of Anti-Inflammatory Potential : Bittencourt et al. (2019) conducted an in silico study to evaluate the anti-inflammatory potential of benzoylpropionic acid derivatives. This study highlighted the use of molecular docking and dynamics for predicting bioactivity and oral bioavailability (Bittencourt et al., 2019).

Synthesis and Biological Evaluation

  • Novel Quinoline Based Derivatives : Khokra et al. (2015) synthesized a series of quinoline-based derivatives using 3-aroylpropionic acids. These compounds showed significant antibacterial and anti-inflammatory activities (Khokra et al., 2015).

Naturally Occurring Compounds

  • Benzoic Acid and Derivatives : Del Olmo et al. (2017) discussed the natural occurrence of benzoic acid and its derivatives, including 3-benzoylpropionic acid, in foods and other products. They highlighted the wide use of these compounds in various industries and their impact on human health (Del Olmo et al., 2017).

Anticonvulsant Activity

  • New Benzoylpyridines Oxime Derivatives : Gaydukov et al. (2020) studied the anticonvulsant effects of new 3- and 4-benzoylpyridines oxime derivatives, finding them to be more effective than the reference drug valproic acid in certain models of epilepsy (Gaydukov et al., 2020).

Safety And Hazards

3-Benzoylpropionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with personal protective equipment and avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-oxo-4-phenylbutanoic acid
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InChI

InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
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InChI Key

KMQLIDDEQAJAGJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
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Molecular Formula

C10H10O3
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DSSTOX Substance ID

DTXSID4062149
Record name Benzenebutanoic acid, .gamma.-oxo-
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Molecular Weight

178.18 g/mol
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-Benzoylpropionic acid
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Vapor Pressure

0.0000973 [mmHg]
Record name 3-Benzoylpropionic acid
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Product Name

3-Benzoylpropionic acid

CAS RN

2051-95-8
Record name 3-Benzoylpropionic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 24.5 g. 3-(m-trifluoromethylbenzoyl) propionic acid (0.10 mole) and 10.1 g. triethylamine (0.10 mole) in 250 ml. of chloroform cooled to 0°C., there is added dropwise 10.8 g. (0.10 mole) of ethyl chloroformate at such a rate that the critical temperature does not exceed 10°C. The reaction is stirred for 2 1/2 hours to obtain the mixed anhydride of 3-benzoylpropionic acid which is then treated with 3.1 g. of methylamine (0.10 mole) in 100 ml. of chloroform. The cooling apparatus is removed and the reaction is stirred for about 20 hours. The chloroform layer is then washed with 50 ml. of water, 100 ml. 1N hydrochloric acid, 100 ml. saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-trifluoromethylphenyl)pyrrolidone; m.p. 137°-139°C.
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Synthesis routes and methods II

Procedure details

To a mixture of 24.5 g. 3-(m-toluoyl)propionic acid (0.10 mole) and 10.1 g. triethylamine (0.10 mole) in 250 ml. of chloroform cooled to 0°C., there is added dropwise 10.8 g. (0.10 mole) of ethyl chloroformate at such a rate that the critical temperature does not exceed 10°C. The reaction is stirred for 2 1/2 hours to obtain the mixed anhydride of 3-benzoylpropionic acid which is then treated with 3.1 g. of methylamine (0.10 mole) in 100 ml. of chloroform. The cooling apparatus is removed and the reaction is stirred for about 20 hours. The chloroform layer is then washed with 50 ml. of water, 100 ml. 1N hydrochloric acid, 100 ml. saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-tolyl) pyrrolidone; m.p. 128°-130°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
468
Citations
K KAMEO, K OGAWA, K TAKESHITA… - Chemical and …, 1988 - jstage.jst.go.jp
As part of the search for new antirheumatic agents, three types of 3-benzoylpropionic acid derivatives having a mercapto moiety in their structures were prepared, and tested for …
Number of citations: 44 www.jstage.jst.go.jp
PES Avila, CBC de Sena… - Pará Research …, 2017 - prmjournal.emnuvens.com.br
Inflammation is an attempt by the body to remove noxious stimuli and initiate thus a cascade of responses in order to promote healing. There are a variety of inflammatory mechanisms …
Number of citations: 1 prmjournal.emnuvens.com.br
Y Kawashima, K KAMEO, M KATO… - Chemical and …, 1992 - jstage.jst.go.jp
… 3-Benzoylpropionic acid derivatives possess an immunomodulative activity and suppress adjuvant arthritis. To understand how substituents affect the biological activity, the quantitative …
Number of citations: 15 www.jstage.jst.go.jp
SW Ng, VGK Das, A Syed - Journal of organometallic chemistry, 1989 - Elsevier
… 3-Benzoylpropionic acid was prepared by a published method [lo]. The organotin compounds were .prepared by conventional methods from the organotin chloride, hydroxide, or oxide […
Number of citations: 19 www.sciencedirect.com
T Poręba, M Świątkowski, G Confalonieri - CrystEngComm, 2023 - pubs.rsc.org
… In this study, we investigate crystals of 3-benzoylpropionic acid (BPA) using single-crystal and synchrotron powder X-diffraction (SC-XRD and PXRD, respectively) at variable …
Number of citations: 2 pubs.rsc.org
NA Farook, GA Seyed Dameem - Journal of Chemistry, 2011 - hindawi.com
… oxidation of 3-benzoylpropionic acid by N-bromoacetamide has yet been reported in the literature. Here we report the results of the kinetics of the oxidation of 3-benzoylpropionic acid (…
Number of citations: 6 www.hindawi.com
NA Farook, GA Dameem - E-Journal of Chemistry, 2011 - downloads.hindawi.com
… oxidation of 3-benzoylpropionic acid by N-chlorobenzamide has yet been reported in the literature. Here we report the results of the kinetics of the oxidation of 3-benzoylpropionic acid (…
Number of citations: 12 downloads.hindawi.com
HW Thompson, PA Vanderhoff… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) 3-Benzoylpropionic acid: structure and hydrogen-bonding pattern … 3-Benzoylpropionic acid: structure and hydrogen-bonding pattern … 1444 3-BENZOYLPROPIONIC ACID …
Number of citations: 6 scripts.iucr.org
NAM FAROOK, AA BANU - Chemical Science, 2015 - e-journals.in
… oxidation of 3-benzoylpropionic acid by N-bromobenzamide has yet been reported in the literature. Here we report the results of the kinetics of the oxidation of 3benzoylpropionic acid (…
Number of citations: 2 www.e-journals.in
S Selladurai, MS Kumar, K Subramanian - Proceedings of the Indian …, 1990 - Springer
C 10 H 10 O 3 , monoclinic,P2 1 /c,a=15·071(10),b=5·435(9),c=16·058(10) Å, β=129·57 (10) o ,V=1013·7Å 3 ,Z=4,Dm=1·17 gm/cm 3 ,Dc=1·16 gm/cm 3 , λ (CuK α )=1·5418Å, μ=6·8 cm −…
Number of citations: 4 link.springer.com

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